molecular formula C6H9NO4 B2992464 Methyl 3-methyl-2-oxo-1,3-oxazolidine-4-carboxylate CAS No. 1822453-24-6

Methyl 3-methyl-2-oxo-1,3-oxazolidine-4-carboxylate

Cat. No.: B2992464
CAS No.: 1822453-24-6
M. Wt: 159.141
InChI Key: XPDODSUVWIVAPY-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-oxo-1,3-oxazolidine-4-carboxylate: is a chemical compound with the molecular formula C6H9NO4 and a molecular weight of 159.14 g/mol It is a derivative of oxazolidine, a five-membered heterocyclic compound containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-methyl-2-oxo-1,3-oxazolidine-4-carboxylate can be synthesized through a multi-step organic synthesis process. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of an amino alcohol with a carbonyl compound can lead to the formation of the oxazolidine ring .

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methyl-2-oxo-1,3-oxazolidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Methyl 3-methyl-2-oxo-1,3-oxazolidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-methyl-2-oxo-1,3-oxazolidine-4-carboxylate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

    3-Methyl-2-oxazolidinone: A structurally related compound with similar chemical properties.

    Oxazolidine derivatives: Other derivatives of oxazolidine with varying substituents on the ring.

Uniqueness: Methyl 3-methyl-2-oxo-1,3-oxazolidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-methyl-2-oxo-1,3-oxazolidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-7-4(5(8)10-2)3-11-6(7)9/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDODSUVWIVAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(COC1=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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